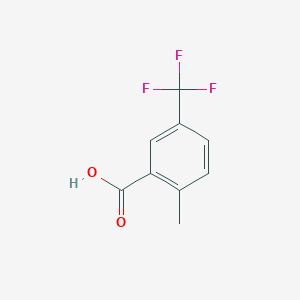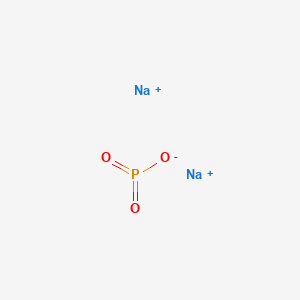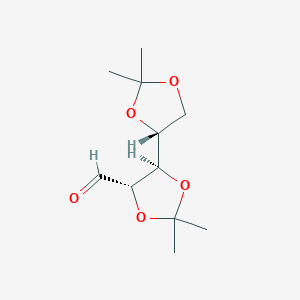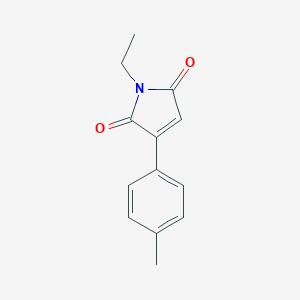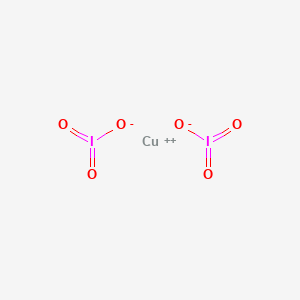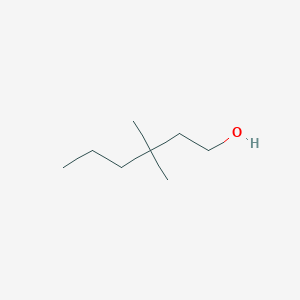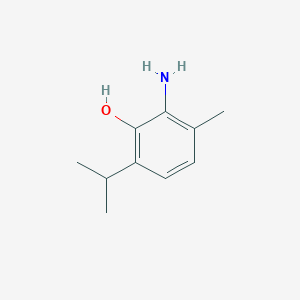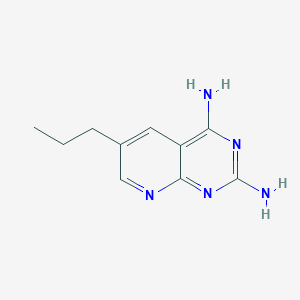
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has been attracting attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mechanism Of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical And Physiological Effects
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been found to disrupt bacterial cell membranes, leading to bacterial death.
Advantages And Limitations For Lab Experiments
One advantage of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is its ability to exhibit multiple biological activities, which makes it a potential candidate for the development of new drugs. Additionally, it has been found to have low toxicity, which is desirable in drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammatory diseases, and bacterial infections. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has potential applications in the field of medicine. Its antitumor, anti-inflammatory, and antibacterial properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.
Synthesis Methods
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- can be synthesized through a multi-step process, which involves the reaction of 2,4-diaminopyrimidine with 1,3-dibromopropane, followed by cyclization with sodium ethoxide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
CAS RN |
13502-59-5 |
|---|---|
Product Name |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- |
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Canonical SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Other CAS RN |
13502-59-5 |
synonyms |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



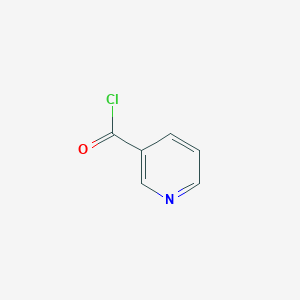
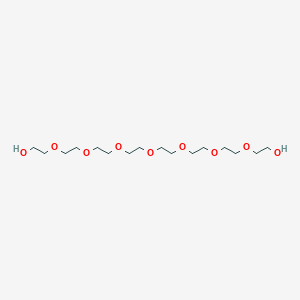
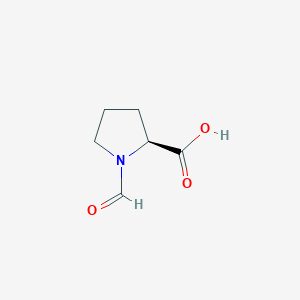

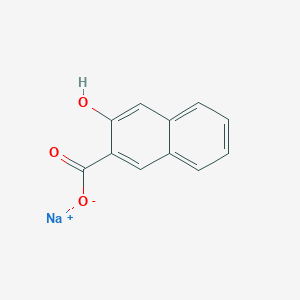
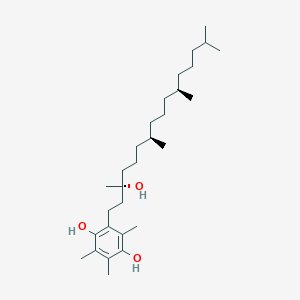
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)
